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Compound of Interest

Compound Name: (S)-1-(3-fluorophenyl)ethanamine

Cat. No.: B152412 Get Quote

This guide provides a detailed overview of the spectroscopic data for the chiral amine (S)-1-(3-
fluorophenyl)ethanamine, a compound of interest in pharmaceutical and chemical research.

The information is tailored for researchers, scientists, and professionals in drug development,

presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS).

Chemical Information
Parameter Value Reference

Chemical Name
(S)-1-(3-

fluorophenyl)ethanamine
[1][2][3]

CAS Number 444643-09-8 [1][3]

Molecular Formula C₈H₁₀FN [1][2][3][4]

Molecular Weight 139.17 g/mol [1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds. Below is a summary of the available ¹H NMR data for (S)-1-(3-
fluorophenyl)ethanamine.

¹H NMR Data
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A proton NMR spectrum is available for (S)-1-(3-fluorophenyl)ethanamine.[1] While the

detailed peak assignments are not fully provided in the available documentation, a general

interpretation based on the structure is presented below.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.3-6.9 Multiplet 4H
Aromatic protons

(C₆H₄)

~4.1 Quartet 1H Methine proton (-CH)

~2.0 (broad) Singlet 2H Amine protons (-NH₂)

~1.4 Doublet 3H Methyl protons (-CH₃)

Note: The chemical shifts are approximate and can vary based on the solvent and experimental

conditions.

¹³C NMR Data
Specific ¹³C NMR data for (S)-1-(3-fluorophenyl)ethanamine is not readily available in the

public domain. However, expected chemical shifts can be predicted based on the molecular

structure.
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Chemical Shift (δ) ppm Assignment

~163 (doublet, ¹JCF) Aromatic carbon attached to fluorine (C-F)

~145
Aromatic carbon attached to the ethylamine

group

~130 (doublet, ³JCF) Aromatic C-H

~125 Aromatic C-H

~115 (doublet, ²JCF) Aromatic C-H

~113 (doublet, ²JCF) Aromatic C-H

~50 Methine carbon (-CH)

~25 Methyl carbon (-CH₃)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. While a specific

spectrum for (S)-1-(3-fluorophenyl)ethanamine is not provided, the characteristic absorption

bands for a primary amine and a fluoroaromatic compound are well-established.[5]

Wavenumber (cm⁻¹) Intensity Assignment

3500-3300 Medium, Sharp
N-H stretch (primary amine,

two bands)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1620-1580 Medium-Strong N-H bend (scissoring)

1600-1450 Medium-Strong
Aromatic C=C skeletal

vibrations

1250-1100 Strong C-F stretch

800-600 Strong
Aromatic C-H bend (out-of-

plane)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b152412?utm_src=pdf-body
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-amines/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The "nitrogen rule" in mass spectrometry states that a compound with an odd

number of nitrogen atoms will have an odd-numbered molecular ion peak.[5]

m/z Interpretation

139 Molecular ion [M]⁺

124 Loss of methyl group [M-CH₃]⁺

122 Loss of ammonia [M-NH₃]⁺

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

discussed above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (S)-1-(3-fluorophenyl)ethanamine
in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton

frequency of 300 MHz or higher.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Use a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).
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¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence

(e.g., zgpg30).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as

an internal standard.

IR Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride)

that has minimal IR absorption in the regions of interest.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder (or the solvent).

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid

chromatograph (LC-MS).

Ionization: Ionize the sample using an appropriate technique. Electron ionization (EI) is

common for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the

fragmentation pattern to gain structural information.

Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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Compound Synthesis & Purification
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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